4-Amio-methoxy-6-methylphenol
Description
Overview of Substituted Phenols: Structural Classification and Significance in Advanced Chemical Sciences
Phenols are a class of organic compounds defined by a hydroxyl (–OH) group attached directly to an aromatic ring. britannica.combyjus.com The simplest member of this family is phenol (B47542) (C6H5OH), also known as carbolic acid. britannica.com The broader family of phenols, however, encompasses a vast array of molecules known as substituted phenols, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. aakash.ac.in
The classification of these compounds can be based on several criteria. A primary classification is by the number of hydroxyl groups attached to the ring, leading to monohydric (one -OH group), dihydric (two -OH groups, e.g., catechol, resorcinol), and trihydric phenols (three -OH groups). byjus.comaakash.ac.in Further classification is based on the nature and position of the other substituents on the aromatic ring. britannica.combyjus.com These substituents can be alkyl groups (e.g., cresols, which are methylphenols), halogens, nitro groups, amino groups, or methoxy (B1213986) groups, among others. aakash.ac.inchemrxiv.org
The identity and position of these substituents profoundly influence the compound's physicochemical properties. chemrxiv.org For instance, electron-withdrawing groups (like nitro groups) generally increase the acidity of the phenolic proton, while electron-donating groups (like alkyl groups) decrease it. aakash.ac.inlibretexts.org This modulation of electronic properties, along with steric effects, dictates the reactivity of the phenol, its solubility, boiling point, and its potential for forming intermolecular bonds like hydrogen bonds. britannica.comlibretexts.org This structural and electronic diversity makes substituted phenols significant in advanced chemical sciences, where they serve as crucial intermediates for synthesizing a wide range of products, including plastics, dyes, pharmaceuticals, and agrochemicals. britannica.comwikipedia.org
Specific Context of Aminophenols, Methoxyphenols, and Methylated Phenols in Contemporary Organic Chemistry Research
Within the large family of substituted phenols, certain subgroups have garnered significant research interest due to their distinct properties and applications.
Aminophenols : These are derivatives of phenol containing an amino (–NH2) group. The three isomers (ortho-, meta-, and para-aminophenol) are important commercial intermediates for dyes, pharmaceuticals, and photographic developers. researchgate.net They are amphoteric compounds, meaning they can act as weak acids (due to the hydroxyl group) or weak bases (due to the amino group). researchgate.net Their chemistry is rich, involving reactions of both the amino and hydroxyl functionalities, such as acylation, alkylation, and diazotization. researchgate.net However, the 2- and 4-aminophenol (B1666318) isomers are susceptible to oxidation, which is a key aspect of their application but also a challenge for their stability. researchgate.net Selective alkylation of either the amino or hydroxyl group is a key research area to produce valuable derivatives. researchgate.net
Methoxyphenols : These compounds, containing one or more methoxy (–OCH3) groups, are prevalent in nature, often derived from the pyrolysis of lignin, a major component of wood. acs.orgrsc.org Guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol) are prominent examples. rsc.orgnih.gov They are significant in atmospheric chemistry as tracers for biomass combustion and as precursors to the formation of secondary organic aerosols (SOA), which have climatic implications. acs.orgrsc.org The methoxy group, being electron-donating, activates the aromatic ring towards electrophilic substitution, influencing the atmospheric reaction pathways of these compounds. researchgate.net
Methylated Phenols : O-methylation of phenols to produce anisoles is an important industrial reaction. unive.it These products are used as antioxidants, plastic stabilizers, and starting materials for dyes and agrochemicals. unive.it Traditional methylation methods often use hazardous reagents like dimethyl sulfate. unive.itgoogle.com Consequently, a significant area of contemporary research focuses on developing "green" methylation processes using less toxic reagents like dimethyl carbonate (DMC). google.comup.ptacs.org The development of efficient catalytic systems for these transformations remains an active field of investigation.
Rationale for Investigating 4-Amino-2-methoxy-6-methylphenol (B1584547): Addressing Knowledge Gaps in Synthesis, Characterization, and Application in Pure Chemical Systems
The chemical compound 4-Amino-2-methoxy-6-methylphenol is a specific isomer within the substituted phenol family. Its structure features a hydroxyl group (position 1), a methoxy group (position 2), an amino group (position 4), and a methyl group (position 6) on the benzene ring.
Despite the extensive research into the broader classes of aminophenols, methoxyphenols, and methylated phenols, specific and detailed scientific literature on the synthesis, characterization, and application of the 4-Amino-2-methoxy-6-methylphenol isomer (CAS 408309-38-6) is notably scarce in public research databases. lookchem.comlookchem.comcanbipharm.comchemsrc.com While commercially available from some suppliers for research purposes, dedicated studies detailing its unique properties and potential reactions are not widely reported. lookchem.comlookchem.com
This represents a significant knowledge gap in the field of organic chemistry. The rationale for a focused investigation into this particular molecule is compelling and can be structured around three core areas:
Synthesis: There is a need to establish and optimize synthetic routes to produce 4-Amino-2-methoxy-6-methylphenol with high yield and purity. Drawing from general methods for creating polysubstituted phenols, research could explore multi-step pathways, potentially involving nitration, reduction, and methylation/alkylation of simpler phenol or aniline (B41778) precursors. Investigating regioselectivity in the key substitution steps would be a critical aspect of this research.
Characterization: A thorough characterization of the compound is required. This would involve employing modern analytical techniques such as NMR spectroscopy (¹H, ¹³C), FTIR spectroscopy, and mass spectrometry to confirm its structure unequivocally. bohrium.comresearchgate.netmwjscience.com Furthermore, determining its fundamental physicochemical properties, such as melting point, boiling point, pKa, and solubility, is essential for any future application.
Data Tables
Table 1: Physicochemical Properties of 4-Amino-2-methoxy-6-methylphenol
| Property | Value | Source |
| CAS Number | 408309-38-6 | lookchem.comlookchem.comcanbipharm.com |
| Molecular Formula | C₈H₁₁NO₂ | cymitquimica.comchemscene.com |
| Purity | ≥99% (as per suppliers) | lookchem.comlookchem.com |
| Appearance | As per description | lookchem.com |
| Application | For research / API | lookchem.comlookchem.com |
Note: Data is based on information from chemical suppliers as dedicated research publications with experimental data are limited.
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(aminomethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 |
InChI Key |
RIEKQWFHYRZVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Amino Methoxy 6 Methylphenol
Strategic Approaches to Regioselective Synthesis of Multi-Substituted Phenolic Architectures
The development of novel synthetic strategies has been crucial for overcoming the limitations of classical methods for phenol (B47542) synthesis, such as the pyrolysis of benzene (B151609) sulfonic acid salts or the hydrolysis of diazonium salts, which often require harsh conditions. rsc.orgscispace.com Modern methodologies provide greater control and access to a wider array of substituted phenols.
The ipso-hydroxylation of arylboronic acids, which involves the cleavage of a carbon-boron bond and its replacement with a hydroxyl group, has emerged as a powerful route for synthesizing phenols. rsc.orgscispace.com This method is advantageous due to the wide availability and stability of arylboronic acid precursors. rsc.orgscispace.com The reaction typically requires an oxidant, and numerous systems have been developed. rsc.orgscispace.com
Recent advancements have focused on creating more environmentally friendly and cost-effective protocols. A notable development is a catalyst-free method that uses sodium perborate (B1237305) (SPB) as the oxidant and water as the solvent, achieving high yields in very short reaction times. rsc.orgrsc.org This reaction can even be performed under solvent-free conditions, with the solid-phase reaction showing efficiency comparable to the liquid-phase version. rsc.org The mechanism for this transformation has been identified as a nucleophilic reaction. rsc.orgrsc.org Other metal-free approaches utilize organocatalysts, such as citric acid with hydrogen peroxide, providing a clean and safe alternative for industrial-scale phenol synthesis. bohrium.com Molecular iodine has also been employed as a catalyst with aqueous hydrogen peroxide, operating under metal-, ligand-, and base-free conditions at room temperature. thieme-connect.com
Table 1: Research Findings on Ipso-Hydroxylation of Arylboronic Acids
| Catalyst/Reagent System | Oxidant | Solvent | Key Features | Yield (%) | Reference |
| None | Sodium Perborate (SPB) | Water / Solvent-free | Catalyst-free, rapid reaction (5-10 min), works for both electron-donating and -withdrawing groups. | Up to 92% | rsc.org, rsc.org |
| Citric Acid (organocatalyst) | 30% H₂O₂ | Water | Metal-free, base-free, effective for gram-scale synthesis. | Good to Excellent | bohrium.com |
| Molecular Iodine (catalyst) | H₂O₂ | Acetonitrile (B52724) | Metal-free, ligand-free, base-free, room temperature. | Good to Excellent | thieme-connect.com |
| None | tert-Butyl hydroperoxide (TBHP) | Methanol | Promoted by KOH, mild and efficient. | Good to Excellent | organic-chemistry.org |
De novo synthesis of the phenol ring via cycloaddition reactions offers exceptional control over the final substitution pattern. The Diels-Alder reaction, particularly in a cascade sequence, is a prominent strategy for this purpose. oregonstate.edu A common approach involves the reaction of a substituted diene, such as a 2H-pyran-2-one (α-pyrone), with a dienophile, typically an alkyne derivative. oregonstate.eduresearchgate.net The initially formed cycloadduct aromatizes through the elimination of a small molecule, like carbon dioxide, to yield the substituted phenol. researchgate.net
To overcome the challenge of low regioselectivity with nonsymmetric internal alkynes, a more advanced strategy employs nitroalkenes as masked alkynes. oregonstate.eduresearchgate.net A cascade involving a Diels-Alder reaction between a 3-hydroxypyrone and a nitroalkene, followed by elimination and a retro-Diels-Alder sequence, allows for a highly regiospecific synthesis of phenols. researchgate.net This method tolerates a high degree of substitution, enabling the creation of even fully substituted phenols with complete control over the substituent locations. Another approach utilizes 1,2-dioxygenated dienes, prepared via Pd-catalyzed alkenylation, which react with alkynes in a tandem Diels-Alder/aromatization sequence to produce substituted phenols with excellent regioselectivity. rsc.org
Table 2: Research Findings on Diels-Alder Based Phenol Synthesis
| Diene | Dienophile | Key Features | Outcome | Reference |
| 3-Hydroxypyrone | Nitroalkene (masked alkyne) | Cascade reaction (Diels-Alder/elimination/retro-Diels-Alder). | Regiospecific synthesis of highly substituted phenols. | researchgate.net, |
| 2H-Pyran-2-one (α-pyrone) | Acetylene derivatives | Cycloaddition followed by CO₂ elimination. | Forms substituted benzenes/phenols. | researchgate.net |
| 1,2-Dioxygenated diene | Unsymmetrical alkynes | Tandem Diels-Alder/decarboxylative aromatization/oxidation. | Concise synthesis of substituted 2-naphthols and phenols with excellent regioselectivity. | rsc.org |
Oxidative aromatization provides a direct route to phenols from non-aromatic six-membered carbocycles, such as cyclohexenones or cyclohexanones. gaylordchemical.comoregonstate.edu This strategy is particularly valuable for synthesizing meta-substituted phenols, which are often challenging to prepare using traditional electrophilic or nucleophilic aromatic substitution methods due to inherent substituent directing effects. gaylordchemical.com
One effective metal-free system employs a mixture of dimethyl sulfoxide (B87167) (DMSO) and molecular iodine (I₂) to convert cyclohexenones directly into meta-substituted phenols. gaylordchemical.com In this process, DMSO acts as both the solvent and the terminal oxidant, regenerating molecular iodine and avoiding the need for metal catalysts or an excess of halogen oxidants. gaylordchemical.com This method is tolerant of a wide range of electron-withdrawing and electron-donating groups. gaylordchemical.com Other strategies include rhodium-catalyzed oxidative cycloaromatization of dienynes, which provides efficient access to polysubstituted phenols under mild conditions and can be applied to the late-stage modification of complex molecules. acs.org Palladium(II)-catalyzed oxidative Heck reactions followed by dehydrogenative aromatization have also been used to link indoles and cyclohexenone, affording complex meta-substituted phenol frameworks in a single step. acs.org
Table 3: Research Findings on Oxidative Aromatization for Phenol Synthesis
| Starting Material | Reagent/Catalyst System | Key Features | Outcome | Reference |
| Cyclohexenone | DMSO / I₂ | Metal-free, avoids overoxidation, direct access to meta-substituted phenols. | Synthesis of various substituted phenols, including meta-hydroxybenzoic acids. | gaylordchemical.com |
| Dienynes | Cationic Rh(I) catalyst | Oxidative cycloaromatization, wide substrate scope, mild conditions. | De novo synthesis of polysubstituted naphthols and phenols. | acs.org |
| Cyclohexenone and Indole | Palladium(II) catalyst | One-step oxidative Heck and dehydrogenative aromatization. | Facile construction of meta-(indol-3-yl)phenol framework. | acs.org |
| Cyclohexanones | I₂ catalyst / DMSO | Metal-free, multiple oxygenation and dehydrogenative aromatization. | Direct conversion to substituted catechols. | organic-chemistry.org |
Functionalizing a pre-existing aromatic ring through substitution or cross-coupling remains a cornerstone of phenol synthesis. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing heteroatoms, but it is traditionally limited to electron-deficient aromatic rings. researchgate.netosti.gov Recent innovations are expanding this scope. For instance, the use of radicals as transient, powerful electron-withdrawing groups can activate otherwise inert halophenols toward SNAr. osti.gov Another approach involves catalysis by arenophilic π-acids, such as ruthenium complexes, which activate the aromatic ring by η⁶-coordination, allowing for nucleophilic attack even on electron-rich systems. researchgate.net
Transition-metal catalyzed cross-coupling reactions are indispensable for forming C-O and C-N bonds to construct substituted phenols. These methods offer broad functional group tolerance and precise control. While not detailed in the provided search results for this specific context, reactions like the Buchwald-Hartwig amination and Ullmann condensation are standard, powerful techniques for introducing amino and methoxy (B1213986) groups onto an aromatic scaffold, which would be critical for the final steps in synthesizing a molecule like 4-Amino-methoxy-6-methylphenol.
Oxidative Aromatization Strategies for Direct Access to Substituted Phenols, Including meta-Substituted Isomers
Novel Synthetic Pathways and Catalyst Systems for 4-Amino-methoxy-6-methylphenol
The synthesis of the specific target, 4-Amino-methoxy-6-methylphenol, requires a combination of regiocontrol and functional group compatibility. Modern synthetic design increasingly prioritizes the use of sustainable and efficient protocols.
The principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of aminophenols. ijpsjournal.comresearchgate.net A significant breakthrough is the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. cas.cnnih.gov This transition-metal-free method uses the inexpensive and mild oxidant 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) to incorporate amino and hydroxyl groups into an aromatic ring in a single, efficient step. cas.cn A key finding from this research was the crucial role of water, generated in situ, in preventing the over-oxidation of the amine product, thereby enhancing selectivity. cas.cn
Other green protocols relevant to the synthesis of substituted phenols include solvent-free reactions. For example, the synthesis of paracetamol from p-aminophenol can be achieved in minutes under solvent-free microwave irradiation, dramatically reducing waste and energy consumption. ijpsjournal.com Furthermore, a green route to prepare p-aminophenol from nitrobenzene (B124822) has been developed using a Pt–Sn/Al₂O₃ catalyst in a pressurized CO₂/H₂O system. acs.org This process avoids the use of mineral acids by utilizing self-neutralizing carbonic acid, making the protocol environmentally benign. acs.org Electrochemical methods also offer a green alternative; chlorinated 4-aminophenol (B1666318) derivatives have been synthesized using dichloromethane (B109758) (DCM) as both the solvent and the chlorine source in a catalyst-free electrochemical cell. rsc.org These metal-free and green methodologies provide a powerful toolkit for the sustainable synthesis of complex molecules like 4-Amino-methoxy-6-methylphenol.
Table 4: Research Findings on Metal-Free and Green Protocols for Aminophenol Synthesis
| Reaction Type | Reagent/Catalyst System | Key Features | Outcome | Reference |
| Dehydrogenative Amination/Hydroxylation | TEMPO (oxidant) | Transition-metal-free, one-step synthesis from cyclohexanones and amines. | Selective production of N-functionalized 2-aminophenols. | cas.cn, nih.gov |
| Catalytic Hydrogenation / Rearrangement | Pt–Sn/Al₂O₃ catalyst in CO₂/H₂O | One-pot reaction from nitrobenzene, avoids mineral acids. | Green route to p-aminophenol with high selectivity. | acs.org |
| Acetylation | Microwave irradiation | Solvent-free, rapid reaction, energy efficient. | High-yield synthesis of paracetamol from p-aminophenol. | ijpsjournal.com |
| Electrochemical Chlorination | None (electrolysis) | Catalyst-free, DCM as solvent and chlorine source. | Synthesis of chlorinated 4-aminophenol derivatives. | rsc.org |
Biocatalytic Transformations Utilizing Oxidoreductases (e.g., Laccases) for Targeted Functionalization
Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity. Oxidoreductases, particularly laccases, are enzymes that have garnered significant attention for the functionalization of phenolic compounds. nih.govacs.org Laccases are multi-copper oxidases that catalyze the oxidation of a wide array of substrates, including phenols, aminophenols, and anilines, using molecular oxygen as the sole oxidant and producing water as the only byproduct. mdpi.comresearchgate.netnih.gov This intrinsic "green" characteristic makes them highly attractive for sustainable chemical synthesis. mdpi.com
The catalytic cycle of laccase involves the single-electron oxidation of a phenolic substrate to generate a reactive phenoxyl radical. researchgate.net These radicals can then undergo various transformations, including polymerization, depolymerization, or coupling with other molecules, enabling targeted functionalization. researchgate.netresearchgate.net For a substrate like 4-Amino-methoxy-6-methylphenol, laccase-mediated oxidation could initiate several synthetic pathways. For instance, the generated radical could undergo oxidative coupling with another molecule to form new C-C, C-O, or C-N bonds, leading to the synthesis of more complex structures like phenoxazinones. researchgate.netacs.orgresearchgate.net
Research has demonstrated the broad substrate specificity of laccases, which can oxidize di- and polyphenols, aminophenols, and aryldiamines. researchgate.net The enzyme from Trametes versicolor is one of the most extensively studied and utilized laccases for synthetic purposes. mdpi.comresearchgate.net While direct biocatalytic synthesis of 4-Amino-methoxy-6-methylphenol is not extensively documented, the principles established from studies on similar compounds, such as o-aminophenols and other substituted phenols, provide a strong foundation for its potential functionalization. researchgate.netacs.org The reactions are typically performed in aqueous buffer solutions at moderate pH and temperature, highlighting the environmentally benign nature of this methodology. acs.org
Table 1: Examples of Laccase-Mediated Transformations of Phenolic Compounds
| Substrate | Laccase Source | Reaction Type | Product(s) | Yield | Reference |
| o-Aminophenols | Pycnoporus cinnabarinus | Oxidative Cyclocondensation | Phenoxazinones | Not specified | acs.org |
| 4-Methyl-3-hydroxyanthranilic acid | Trametes versicolor | Oxidative Coupling | Actinocin | 53% | researchgate.net |
| 2,5-Dihydroxybenzoic acid & 2-Aminothiophenol | Pycnoporus cinnabarinus | Heteromolecular Coupling | Phenothiazines | Not specified | acs.org |
| Diphenylamine | Trametes versicolor | Bio-oxidation | 4-(phenylimino)cyclohexa-2,5-dien-1-one | 10% | mdpi.com |
Photocatalytic and Electrocatalytic Methods in Phenol Synthesis
In recent years, photocatalysis and electrocatalysis have been recognized as innovative and powerful strategies for organic synthesis, providing access to reactive intermediates under mild conditions. units.it These methods offer alternative pathways for the synthesis and functionalization of phenols, often with high selectivity and efficiency.
Photocatalytic Methods: Visible-light photocatalysis leverages the energy of light to initiate chemical reactions. nih.gov Phenols and their corresponding anions, phenolates, possess intriguing physicochemical properties that can be altered upon light excitation. units.it Excited-state phenolates become potent reducing agents capable of generating reactive radicals via single-electron transfer, which can then be used in strategic bond-forming reactions, including direct C-H functionalization. units.it This approach has been successfully applied to the cross-coupling of phenols with arenes and amines. nsf.gov
For a molecule like 4-Amino-methoxy-6-methylphenol, photocatalysis could enable targeted modifications without the need for pre-functionalized starting materials. For example, methods have been developed for the photocatalytic oxidative coupling of phenols using heterogeneous catalysts like titanium dioxide (TiO₂), which is inexpensive, recyclable, and non-toxic. nih.gov In these systems, a Ti-substrate complex is activated by visible light, leading to the formation of a diphenol adduct through a radical cation intermediate. nih.gov
Electrocatalytic Methods: Electrocatalysis uses electrical potential to drive oxidation and reduction reactions, offering a high degree of control over reactivity. The electrosynthesis of valuable chemicals from biomass-derived phenolic compounds is an area of active research. diva-portal.org A notable strategy is sequential paired electrosynthesis, where a substrate is first oxidized at the anode and then subsequently reduced at the cathode in the same reactor. rsc.orgrsc.org For instance, phenol can be oxidized to p-benzoquinone at the anode and then reduced to 1,4-hydroquinone at the cathode. rsc.orgrsc.orgsciopen.com This approach, using self-supported electrodes like PbO₂/Carbon Felt, has achieved high conversion and selectivity. rsc.orgrsc.org Such a strategy could be adapted for the selective oxidation or modification of the phenol ring in 4-Amino-methoxy-6-methylphenol. The efficiency of these processes is highly dependent on the electrode material and reaction conditions, such as pH and electrolyte concentration. mdpi.com
Table 2: Performance of Advanced Catalytic Methods in Phenol Functionalization
| Method | Catalyst / Electrode | Substrate(s) | Product Type | Yield / Selectivity | Reference |
| Photocatalysis | TiO₂ (heterogeneous) | 2,4-Disubstituted phenols | Biphenol adducts | 31–69% | nih.gov |
| Photocatalysis | Organic Phenolate PC | Olefins & α-iodo phenylsulfones | Sulfone-containing alkyl halides | Up to 95% | acs.org |
| Electrocatalysis | PbO₂/Carbon Felt | Phenol | 1,4-Hydroquinone | 72.1% selectivity | rsc.orgrsc.orgsciopen.com |
| Electrocatalysis | SnO₂-Sb₂O₃/GAC | Phenol | Degradation products | 99.65% removal | mdpi.com |
Optimization of Reaction Conditions and Process Development for 4-Amino-methoxy-6-methylphenol
The successful implementation of any synthetic methodology, particularly for research-scale production, hinges on careful optimization of reaction conditions and robust process development. This ensures not only high yield and selectivity but also safety, efficiency, and scalability.
Investigation of Kinetic and Thermodynamic Parameters for Enhanced Yield and Selectivity
A thorough understanding of the kinetic and thermodynamic parameters of a reaction is crucial for its optimization. For the synthesis of substituted aminophenols, key parameters include temperature, pressure, reaction time, and catalyst loading. google.com For instance, in the catalytic hydrogenation of p-nitrophenol to p-aminophenol, a common route for aminophenol synthesis, these variables are tightly controlled to maximize product yield and minimize side reactions. google.com
Kinetic studies help in elucidating the reaction mechanism and identifying the rate-determining step, which is essential for overcoming reaction bottlenecks. Thermodynamic analysis provides insights into the reaction's feasibility, equilibrium position, and heat management requirements. For example, the acidity of the phenol group (related to its pKa value) is a critical thermodynamic parameter that influences its reactivity in both biocatalytic and chemical catalytic systems. acs.org
In the context of producing 4-Amino-methoxy-6-methylphenol, one might consider a pathway involving the reduction of a corresponding nitrophenol. The optimization would involve studying the effect of hydrogen pressure and temperature to ensure selective reduction of the nitro group without affecting other functional groups. The choice of solvent is also critical, as it can influence both reaction rates and the solubility of reactants and products. google.com
Table 3: Illustrative Reaction Parameters for the Synthesis of p-Aminophenol (PAP) from p-Nitrophenol (PNP)
| Parameter | Condition | Reactant(s) | Catalyst | Outcome | Reference |
| Temperature | 50-170 °C | p-Nitrophenol, H₂ | Platinum carbon, Palladium carbon, or Raney nickel | High yield of p-Aminophenol | google.com |
| Hydrogen Pressure | 0.1-10 MPa | p-Nitrophenol, H₂ | Platinum carbon, Palladium carbon, or Raney nickel | Controlled reduction | google.com |
| Reaction Time | 0.5-5 hours | p-Nitrophenol, H₂ | Platinum carbon, Palladium carbon, or Raney nickel | Reaction completion monitored by HPLC | google.com |
| Catalyst Loading | 0.5-10% of PNP weight | p-Nitrophenol, H₂ | Platinum carbon, Palladium carbon, or Raney nickel | Efficient catalysis | google.com |
Process Intensification and Scalability Considerations for Research-Scale Production
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the research-scale production of a specialty chemical like 4-Amino-methoxy-6-methylphenol, these strategies are vital for ensuring safety and efficiency.
Continuous Flow Synthesis: A key process intensification strategy is the shift from traditional batch reactors to continuous-flow systems. acs.org Continuous-flow reactors offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scale-up. acs.org A continuous-flow process for the synthesis of p-aminophenol from nitrobenzene demonstrated a significant reduction in reaction time from hours to minutes and a decrease in the required acid concentration. acs.org
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, is another powerful intensification tool. This approach can reduce or eliminate the need for bulk solvents, leading to a much lower Process Mass Intensity (PMI)—a key metric of green chemistry. rsc.org One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol (B140041) to paracetamol has been shown to be superior to traditional stirred tank processes in terms of yield and PMI. rsc.org
Table 4: Comparison of Process Intensification Strategies for Aminophenol Synthesis
| Strategy | Reactor Type | Key Advantages | Example Application | Result | Reference |
| Continuous Flow | Microfluidic Chip | Reduced reaction time, lower reagent concentration, enhanced safety | Synthesis of p-Aminophenol | 100% conversion in 13.6 min | acs.org |
| Simultaneous Reaction | Packed-Bed Reactor | Mitigates side reactions, increases reactor productivity | Synthesis of Paracetamol | 99% yield, PMI of 7.2 | acs.org |
| Mechanochemistry | Ball Mill | Solvent reduction, improved selectivity, lower PMI | Synthesis of Paracetamol | Superior yield and PMI vs. stirred tank | rsc.org |
Advanced Spectroscopic and Analytical Characterization of 4 Amino Methoxy 6 Methylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. thieme-connect.de By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity, configuration, and conformation of a molecule like 4-amino-2-methoxy-6-methylphenol (B1584547).
For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the amino (-NH₂), hydroxyl (-OH), aromatic, methoxy (B1213986) (-OCH₃), and methyl (-CH₃) protons. Similarly, the ¹³C NMR spectrum would reveal eight unique carbon signals corresponding to the different carbon environments within the molecule.
Application of Advanced 1D NMR Techniques (e.g., DEPT, NOESY)
Beyond standard 1D spectra, advanced techniques provide deeper structural insights.
Distortionless Enhancement by Polarization Transfer (DEPT): This technique is crucial for differentiating between carbon types. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would be used to unambiguously identify the methine (CH), methylene (B1212753) (CH₂ - absent in this molecule), methyl (CH₃), and quaternary (Cq) carbons. For 4-amino-2-methoxy-6-methylphenol, DEPT experiments would confirm the presence of one methoxy and one methyl group, two aromatic CH groups, and four quaternary carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 1D or 2D experiment detects spatial proximity between protons. A 1D NOESY experiment would be instrumental in confirming the substitution pattern. For instance, irradiation of the C6-methyl protons would be expected to show a Nuclear Overhauser Effect (NOE) enhancement for the adjacent aromatic proton at C5, thus confirming their close spatial relationship.
Utilisation of 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful for establishing the complete bonding network by correlating signals from different nuclei. wsu.edu
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 4-amino-2-methoxy-6-methylphenol, a cross-peak would be observed between the two aromatic protons (H3 and H5), confirming their adjacent positions on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It provides a direct one-bond C-H connectivity map. For example, it would link the methyl proton signal to the methyl carbon signal and the methoxy proton signal to the methoxy carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key for piecing together the molecular skeleton by revealing correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com It is particularly useful for identifying connections across quaternary carbons. For instance, correlations from the methoxy protons to the C2 carbon and from the C6-methyl protons to the C1, C5, and C6 carbons would definitively establish the positions of these functional groups.
| Hypothetical ¹H NMR Data for 4-amino-2-methoxy-6-methylphenol (in DMSO-d₆) | ||||
| Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) | Integration |
| C6-CH₃ | 2.15 | s (singlet) | - | 3H |
| C2-OCH₃ | 3.75 | s (singlet) | - | 3H |
| -NH₂ | 4.50 | s (singlet, broad) | - | 2H |
| H5 | 6.25 | d (doublet) | 2.5 | 1H |
| H3 | 6.40 | d (doublet) | 2.5 | 1H |
| -OH | 8.90 | s (singlet, broad) | - | 1H |
| Hypothetical ¹³C NMR and DEPT-135 Data for 4-amino-2-methoxy-6-methylphenol (in DMSO-d₆) | ||
| Assignment | Predicted δ (ppm) | DEPT-135 Signal |
| C6-CH₃ | 16.0 | CH₃ (positive) |
| C2-OCH₃ | 56.0 | CH₃ (positive) |
| C3 | 110.0 | CH (positive) |
| C5 | 112.5 | CH (positive) |
| C6 | 120.0 | Cq (no signal) |
| C4 | 135.0 | Cq (no signal) |
| C2 | 145.0 | Cq (no signal) |
| C1 | 147.0 | Cq (no signal) |
| Predicted Key HMBC Correlations for 4-amino-2-methoxy-6-methylphenol | |
| Proton (¹H) | Correlated Carbons (¹³C) |
| C6-CH₃ (δ ~2.15) | C1, C5, C6 |
| C2-OCH₃ (δ ~3.75) | C2 |
| H3 (δ ~6.40) | C1, C2, C4, C5 |
| H5 (δ ~6.25) | C1, C3, C4, C6 |
Quantitative NMR (qNMR) for Purity Assessment and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. fujifilm.com By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute quantity of 4-amino-2-methoxy-6-methylphenol in a sample can be determined with high precision. This technique is also invaluable for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. thieme-connect.de This high accuracy allows for the determination of a molecule's elemental composition, which is a critical step in its identification. For 4-amino-2-methoxy-6-methylphenol (C₈H₁₁NO₂), the calculated exact mass is 153.0790 u. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
ESI and APCI are soft ionization techniques that are ideal for analyzing polar and thermally sensitive compounds like phenols and anilines, allowing them to be transferred into the gas phase as ions without significant decomposition. nih.govrsc.org
Electrospray Ionization (ESI): This technique is particularly well-suited for polar molecules. In positive ion mode, ESI would readily generate the protonated molecule, [M+H]⁺, with an expected m/z of 154.0862.
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar compounds and can also be used to generate the [M+H]⁺ ion. Comparing spectra from both ESI and APCI can provide complementary information and confirm the molecular weight. acs.org
Tandem Mass Spectrometry (MS/MS) for Elucidation of Isomeric and Degradation Products
Tandem Mass Spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. acs.org By selecting the [M+H]⁺ ion (m/z 154.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that acts as a structural fingerprint. This technique is exceptionally useful for distinguishing between isomers, which may have the same molecular weight but will exhibit different fragmentation pathways. It can also be used to identify and characterize potential degradation products by analyzing their unique fragmentation patterns.
A plausible fragmentation pathway for the [M+H]⁺ ion of 4-amino-2-methoxy-6-methylphenol would likely involve initial losses of small, stable molecules or radicals.
| Hypothetical HRMS/MS Fragmentation Data for [M+H]⁺ of 4-amino-2-methoxy-6-methylphenol | |||
| Precursor Ion m/z | Product Ion m/z | Neutral Loss | Proposed Fragment Structure |
| 154.0862 | 139.0624 | •CH₃ (15.0238) | Loss of methyl radical from the methoxy group |
| 154.0862 | 126.0651 | CO (28.0211) | Loss of carbon monoxide from the phenol (B47542) ring |
| 139.0624 | 111.0661 | CO (28.0211) | Subsequent loss of carbon monoxide from the m/z 139 fragment |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules. It provides detailed information on the functional groups present and insights into the molecule's conformation and intermolecular interactions in the solid state. For 4-Amino-methoxy-6-methylphenol, the key functional moieties—amino (-NH2), methoxy (-OCH3), and phenolic hydroxyl (-OH)—exhibit characteristic vibrational frequencies.
The IR and Raman spectra of 4-Amino-methoxy-6-methylphenol are predicted to be rich with distinct bands corresponding to the stretching and bending vibrations of its functional groups. The phenolic O-H and the amino N-H stretching vibrations are particularly informative and typically appear in the high-frequency region of the spectrum. In related phenolic compounds, the O-H stretch is often observed as a broad band in the 3200–3500 cm⁻¹ range, with its position and shape being highly sensitive to hydrogen bonding. vulcanchem.com Similarly, the amino group gives rise to symmetric and asymmetric N-H stretching bands, usually located in the 3300-3500 cm⁻¹ region.
The methoxy group presents characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band. Theoretical and experimental studies on related methoxy-containing molecules confirm the assignment of C-H stretching vibrations of the methyl group to the 2840-3000 cm⁻¹ region. researchgate.net Aromatic C-H stretches appear above 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching vibrations between 1400 and 1600 cm⁻¹.
A summary of expected characteristic vibrational frequencies is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |
| Phenolic Hydroxyl | O-H Stretch (H-bonded) | 3200–3500 (broad) | vulcanchem.com |
| Amino | N-H Asymmetric Stretch | ~3450 | eurjchem.com |
| Amino | N-H Symmetric Stretch | ~3350 | eurjchem.com |
| Amino | N-H Scissoring (Bending) | 1590–1650 | researchgate.net |
| Aromatic Ring | C-H Stretch | 3000–3100 | mdpi.com |
| Methyl/Methoxy | C-H Stretch | 2840–3000 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1400–1600 | mdpi.com |
| Methoxy | C-O Asymmetric Stretch | 1220–1270 | mdpi.com |
In the solid state, the vibrational spectrum of 4-Amino-methoxy-6-methylphenol is significantly influenced by intermolecular interactions, primarily hydrogen bonding. The phenolic -OH group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the amino group can act as acceptors. The amino group can also serve as a hydrogen bond donor. These interactions create a network that stabilizes the crystal lattice. nih.gov
Crystal structure analyses of analogous compounds reveal extensive hydrogen bonding networks, such as O-H···O and N-H···O interactions, which are crucial for molecular packing. mdpi.comnih.gov These strong interactions cause a notable red-shift (shift to lower wavenumbers) and broadening of the O-H and N-H stretching bands in the IR spectrum compared to their gas-phase or dilute solution spectra.
Polymorphism, the ability of a compound to exist in more than one crystal form, can arise from different packing arrangements or molecular conformations. researchgate.net Each polymorph will have a unique set of intermolecular interactions, leading to distinct vibrational spectra. Therefore, IR and Raman spectroscopy are sensitive methods for identifying and differentiating between polymorphic forms. Changes in the spectral regions corresponding to the hydroxyl and amino groups are often the most telling indicators of polymorphism. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.govscirp.org
Characteristic Group Frequencies and Band Assignments for Amino, Methoxy, and Phenolic Moieties
Chromatographic Separations Coupled with Advanced Spectroscopic Detection for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of 4-Amino-methoxy-6-methylphenol, separating it from reaction byproducts or impurities, and performing quantitative analysis. Coupling chromatography with advanced spectroscopic detectors like mass spectrometry provides definitive identification of the separated components.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile, polar compounds like 4-Amino-methoxy-6-methylphenol. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analyte.
A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure good separation of compounds with varying polarities and to achieve sharp peaks. Given the basic nature of the amino group, adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial to protonate the analyte, prevent peak tailing, and ensure reproducible retention times. Detection is typically performed using a UV-Vis detector, as the substituted phenol ring is a strong chromophore.
For preparative separation, the analytical method is scaled up using a larger column and higher flow rates to isolate larger quantities of the pure compound.
| Parameter | Typical Condition | Purpose |
| Mode | Reversed-Phase (RP-HPLC) | Separation of polar to moderately nonpolar compounds |
| Stationary Phase | C18 (ODS), 5 µm particle size | Provides hydrophobic interaction with the analyte |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Gradient elution for effective separation of impurities |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) | Quantitation and detection based on UV absorbance |
| Flow Rate | Analytical: ~1.0 mL/minPreparative: Scaled up | Controls retention time and separation efficiency |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. It is highly effective for analyzing volatile byproducts that may be present from the synthesis of 4-Amino-methoxy-6-methylphenol. scholarsresearchlibrary.com
Direct analysis of 4-Amino-methoxy-6-methylphenol by GC can be challenging due to its polarity (from the -OH and -NH2 groups) and relatively low volatility, which can lead to poor peak shape and potential thermal degradation in the hot injector port. To overcome this, derivatization is often employed. Silylation, for example, replaces the active hydrogens on the phenol and amine with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.
When coupled with a mass spectrometer, GC provides definitive identification of each separated component based on its unique mass spectrum. researchgate.net The mass spectrum is generated by the fragmentation of the molecule upon ionization. For 4-Amino-methoxy-6-methylphenol, key fragments would likely include the molecular ion (M⁺) and fragments corresponding to the loss of a methyl group (M⁺ - 15) or a methoxy group (M⁺ - 31). Analysis of the fragmentation pattern allows for unambiguous structure confirmation. researchgate.net
Chiral separation is a technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it lacks a plane of symmetry and an inversion center.
The compound 4-Amino-methoxy-6-methylphenol is an achiral molecule. It possesses a plane of symmetry that includes the amino, hydroxyl, and methoxy functional groups, bisecting the aromatic ring. Therefore, it does not exist as enantiomers, and chiral separation is not applicable.
However, Supercritical Fluid Chromatography (SFC) has become a leading technique for chiral separations in the pharmaceutical industry when dealing with chiral molecules. selvita.comchromatographyonline.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. americanpharmaceuticalreview.com This approach offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption (making it a "greener" technique), and higher efficiency. selvita.com For chiral applications, SFC is used with a chiral stationary phase (CSP) to achieve the differential interaction needed to resolve enantiomers. researchgate.net
Lack of Publicly Available Computational Data for 4-Amino-methoxy-6-methylphenol
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available computational and theoretical research specifically focused on the chemical compound 4-Amino-methoxy-6-methylphenol .
The requested article outline included highly specific topics:
Computational and Theoretical Investigations of 4 Amino Methoxy 6 Methylphenol
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Populating these sections with accurate, sourced research findings and data tables requires published scientific work that does not appear to exist for this particular compound. While computational studies have been performed on a variety of other substituted aminophenols acs.orgnih.govnih.govmdpi.comacademie-sciences.fr, using their results would be inappropriate and misleading for an article solely dedicated to 4-Amino-methoxy-6-methylphenol.
Therefore, until specific computational and theoretical investigations on 4-Amino-methoxy-6-methylphenol are conducted and published, a scientifically rigorous article as outlined cannot be produced.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to predict the physicochemical properties of chemical compounds based on their molecular structure. europa.eursc.org These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. researchgate.net For 4-Amino-methoxy-6-methylphenol, while specific QSPR studies may not be extensively documented, the well-established methodologies for substituted phenols can be applied to predict its chemical behavior. um.siacs.org These studies are crucial for understanding and anticipating properties such as solubility, boiling point, and reactivity without the need for extensive experimental measurements. europa.eu
The development of a QSPR model involves several key steps: the selection of a dataset of molecules with known properties, the calculation of molecular descriptors, the establishment of a mathematical relationship using statistical methods, and rigorous validation of the model's predictive power. researchgate.netnih.gov
Detailed Research Findings
Research on substituted phenols has led to the development of various QSPR models for predicting a range of chemical properties. These findings provide a framework for understanding the potential behavior of 4-Amino-methoxy-6-methylphenol.
Prediction of Acidic Dissociation Constant (pKa): The acidity of a phenol (B47542), represented by its pKa value, is a critical parameter influencing its reactivity and environmental fate. QSPR models have been successfully developed to predict the pKa of substituted phenols in various solvents, including water. um.si These models often employ quantum chemical descriptors, such as atomic charges, to capture the electronic effects of substituents on the phenolic hydroxyl group. acs.org For 4-Amino-methoxy-6-methylphenol, the amino (-NH2) and methoxy (B1213986) (-OCH3) groups, being electron-donating, and the methyl (-CH3) group, also an electron-donating group, would be expected to influence its pKa. A QSPR model would quantify these influences to provide an accurate prediction. um.siacs.org
A study on a large set of substituted phenols demonstrated a strong correlation between predicted and experimental pKa values, with high correlation coefficients (R²) often exceeding 0.95. acs.org
Table 1: Illustrative QSPR Model Parameters for pKa Prediction of Substituted Phenols
| Statistical Method | Molecular Descriptors Used | Model Performance (R²) |
|---|---|---|
| Multiple Linear Regression (MLR) | Atomic charges on the phenolic oxygen and hydrogen, Hammett constants | > 0.90 |
This table is illustrative and based on general findings in the literature for substituted phenols.
Prediction of Bond Dissociation Energy (BDE): The O-H bond dissociation energy is a key indicator of a phenol's antioxidant potential, a chemical property related to its ability to scavenge free radicals. QSPR models for predicting the BDE of substituted phenols have been developed using a variety of descriptors that account for steric and electronic effects. acs.orgnih.gov These models can effectively predict the BDE for a wide range of phenolic compounds. researchgate.net The application of such a model to 4-Amino-methoxy-6-methylphenol would consider the electronic contributions of the amino, methoxy, and methyl substituents to the stability of the resulting phenoxyl radical.
For instance, a QSPR model for 78 substituted phenols using multiple linear regression and six molecular descriptors achieved a high degree of accuracy, with a squared correlation coefficient (R²) of approximately 0.90 for the prediction set. acs.orgnih.gov
Table 2: Example of Descriptors and Performance in BDE Prediction for Phenols
| Statistical Method | Key Molecular Descriptors | Model Performance (R²) |
|---|---|---|
| Support Vector Machine (SVM) | Structural descriptors (e.g., number of specific bonds, topological indices) | ~ 0.91 |
This table is illustrative and based on general findings in the literature for substituted phenols.
Prediction of Other Physicochemical Properties: QSPR models are also valuable for predicting other fundamental physicochemical properties. For aliphatic alcohols, QSPR models have shown high correlation coefficients (R > 0.99) for properties like boiling point, water solubility (log W), and the n-octanol-water partition coefficient (log P). nih.gov Similar approaches can be applied to substituted phenols like 4-Amino-methoxy-6-methylphenol. For example, models for predicting the adsorption of organic pollutants, including phenols, onto carbon nanotubes have been developed, highlighting the role of molecular size, aromaticity, and the presence of polar groups. rsc.org
In a study on the electrochemical degradation of substituted phenols, a QSPR model using a support vector machine (SVM) yielded a high predictive ability, with a cross-validated Q² value of 0.892. tandfonline.com The selected descriptors included the net atomic charges on specific atoms and the total energy of certain bonds. tandfonline.com
Table 3: QSPR Applications for Various Chemical Properties of Phenolic Compounds
| Property Predicted | Statistical Method | Common Descriptor Types |
|---|---|---|
| Electrochemical Degradation | Support Vector Machine (SVM) | Quantum chemical parameters, Steric effect descriptors |
| Adsorption on Nanomaterials | Multiple Linear Regression (MLR) | 2D descriptors (e.g., number of aromatic rings, presence of polar groups) |
This table is illustrative and based on general findings in the literature for substituted phenols.
Based on a comprehensive review of available scientific literature, there is no specific research data published on the chemical compound “4-Amino-methoxy-6-methylphenol” corresponding to the detailed outline requested. Searches for this particular compound did not yield studies on its interactions with synthetic polymeric matrices, inorganic surfaces, or its role in molecular recognition and self-assembly.
The scientific community has explored related aminophenol derivatives, investigating their polymerization, adsorption properties, and supramolecular chemistry. For instance, research exists on the polymerization of o-, m-, and p-aminophenol mdpi.comderpharmachemica.comresearchgate.net, the adsorption of aminophenols on materials like zeolites researchgate.netdntb.gov.uanih.gov, and the supramolecular assemblies of various other aminophenol-based structures. acs.orgresearchgate.netresearchgate.net
However, these findings are for structurally different molecules and cannot be attributed to 4-Amino-methoxy-6-methylphenol. Generating an article with detailed research findings, data tables, and specific mechanistic insights as requested is not possible without published studies focused explicitly on this compound. The creation of such content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article cannot be generated.
Studies of Molecular Interactions of 4 Amino Methoxy 6 Methylphenol in Engineered Chemical Systems
Molecular Recognition and Self-Assembly in Supramolecular Chemistry
Formation of Co-crystals and Inclusion Complexes with Supramolecular Host Molecules
The molecular architecture of 4-Amino-methoxy-6-methylphenol is rich with hydrogen bond donors (hydroxyl and amino groups) and acceptors (oxygen of the hydroxyl and methoxy (B1213986) groups, and the nitrogen of the amino group). This functionality is central to its ability to form co-crystals and inclusion complexes.
Co-crystal Formation:
Co-crystals are multi-component crystals held together by non-covalent interactions, most commonly hydrogen bonds. The study of aminophenols provides a strong basis for predicting the co-crystallization behavior of 4-Amino-methoxy-6-methylphenol. Aminophenols are known to form robust supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds. nih.govacs.org The primary interactions governing co-crystal formation would be the hydrogen bonds between the phenolic hydroxyl group and the amino group.
Key supramolecular synthons observed in aminophenol structures include:
Tetrameric loop or square motif: A closed pattern of four molecules linked by hydrogen bonds.
Infinite N(H)O chain: A linear chain of molecules connected by N-H···O hydrogen bonds. nih.govacs.org
β-As sheet: A more complex and stable sheet-like arrangement. nih.govacs.org
In the case of 4-Amino-methoxy-6-methylphenol, the hydroxyl and amino groups are the primary drivers for forming such synthons. acs.org The methoxy and methyl groups, while less dominant, would influence the crystal packing through weaker C-H···O interactions and steric effects, potentially modifying the resulting crystalline lattice. The formation of co-crystals with other molecules, known as co-formers, would depend on the complementary hydrogen bonding capabilities of the co-former. For instance, carboxylic acids would be excellent candidates for co-crystallization, as they can form strong O-H···N or O-H···O hydrogen bonds with the amino and hydroxyl groups of the phenol (B47542).
Inclusion Complexes with Supramolecular Host Molecules:
Supramolecular hosts, such as cyclodextrins, are molecules with internal cavities capable of encapsulating smaller "guest" molecules. This process is driven by favorable interactions between the host and guest. For a phenolic compound like 4-Amino-methoxy-6-methylphenol, inclusion into a cyclodextrin (B1172386) cavity is a well-established phenomenon. beilstein-journals.org
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The formation of an inclusion complex is typically driven by the displacement of high-energy water molecules from the hydrophobic cavity by a less polar guest molecule. nih.gov The stability of such complexes is influenced by the size and shape compatibility between the host and guest, as well as by specific interactions like hydrogen bonding and van der Waals forces. nih.gov
Below is a table summarizing the formation constants (Kf) for inclusion complexes of various substituted phenols with β-cyclodextrin, illustrating the influence of substituents on complex stability.
| Guest Molecule | Substituent(s) | Formation Constant (Kf) (M-1) |
| Phenol | - | 138 |
| p-Cresol | p-CH3 | 175 |
| p-Nitrophenol | p-NO2 | 350 |
| p-Chlorophenol | p-Cl | 260 |
| p-Bromophenol | p-Br | 320 |
This table is generated based on data for analogous compounds to illustrate the principles of inclusion complexation. Specific data for 4-Amino-methoxy-6-methylphenol is not available.
Investigation of Directed Self-Assembly for Controlled Architectures and Nanostructures
Directed self-assembly is the spontaneous organization of molecules into ordered structures, guided by specific non-covalent interactions. The functional groups on 4-Amino-methoxy-6-methylphenol make it a candidate for forming well-defined supramolecular architectures.
The primary interactions driving the self-assembly of this molecule would be hydrogen bonds involving the hydroxyl and amino groups. These groups can form directional and cooperative interactions, leading to the formation of one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. researchgate.netnih.gov The planarity of the phenyl ring also promotes π-π stacking interactions, which would work in concert with hydrogen bonding to stabilize the resulting assemblies.
The table below outlines the key intermolecular interactions and their potential role in the directed self-assembly of 4-Amino-methoxy-6-methylphenol.
| Interaction Type | Participating Functional Groups | Role in Self-Assembly | Resulting Structure |
| Hydrogen Bonding | -OH, -NH2 | Primary directional force, formation of synthons | Chains, sheets, networks |
| π-π Stacking | Phenyl rings | Stabilization of extended structures | Stacked columnar or layered arrays |
| van der Waals Forces | -CH3, -OCH3, alkyl backbone | Space-filling, packing efficiency | Dense, ordered structures |
| Dipole-Dipole | -OCH3, -OH | Fine-tuning of molecular orientation | Influence on polymorphism and packing |
This table is a predictive summary based on the functional groups present in 4-Amino-methoxy-6-methylphenol and established principles of supramolecular chemistry.
Potential Advanced Applications of 4 Amino Methoxy 6 Methylphenol in Chemical Science and Technology
Role as a Versatile Synthetic Intermediate for the Derivatization of Complex Organic Molecules
The presence of reactive amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups makes 4-Amino-2-methoxy-6-methylphenol (B1584547) a highly useful intermediate in organic synthesis. These functional groups can be selectively modified to create a wide array of complex derivatives. For instance, the amino group can undergo reactions to form amides, imines (Schiff bases), or be used in coupling reactions to construct larger molecular frameworks. mdpi.comrsc.org The phenolic hydroxyl group can be converted into ethers or esters, further expanding the range of possible derivatives.
This versatility is crucial in the pharmaceutical industry for the synthesis of new therapeutic agents and in the development of other fine chemicals. lookchem.com The strategic placement of the methyl and methoxy groups can also influence the reactivity and properties of the resulting molecules, allowing for fine-tuning of their biological or material characteristics. For example, aminophenol derivatives are key building blocks for certain antiproliferative agents. nih.gov
Table 1: Synthetic Reactions of Aminophenol Derivatives
| Reaction Type | Reagents | Product Class | Potential Application |
|---|---|---|---|
| Acylation of Amino Group | Acid Chlorides/Anhydrides | Amides | Pharmaceuticals nih.gov |
| Condensation with Aldehydes/Ketones | Carbonyl Compounds | Schiff Bases | Ligand Synthesis mdpi.comrsc.org |
| Diazotization of Amino Group | Nitrous Acid | Diazo Compounds | Dye Synthesis researchgate.net |
Application in Novel Catalytic Systems, Including Ligand Design and Organocatalysis
Schiff bases derived from aminophenols are recognized as "privileged ligands" due to their ability to form stable complexes with a wide range of metal ions. rsc.org The nitrogen and oxygen atoms in these ligands can effectively coordinate with metal centers, stabilizing various oxidation states and influencing the catalytic activity of the metal. The derivatization of 4-Amino-2-methoxy-6-methylphenol into Schiff base ligands could lead to novel catalysts for various organic transformations. rsc.org
Furthermore, the compound itself or its derivatives could potentially act as organocatalysts. The combination of a Lewis basic amino group and an acidic phenolic proton within the same molecule allows for bifunctional catalysis, where both acidic and basic sites can participate in a reaction mechanism. This is a growing area of interest for developing metal-free catalytic systems.
Integration into Advanced Separation Technologies (e.g., as Stationary Phases in Chromatography, Adsorbents)
The polar functional groups of 4-Amino-2-methoxy-6-methylphenol make it and its polymeric forms suitable for applications in separation science. Aminophenol derivatives have been investigated for their use in chromatography. scilit.com When immobilized onto a solid support, such as silica, polymers derived from this compound could serve as stationary phases in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The specific interactions of the amino, hydroxyl, and methoxy groups with different analytes could allow for selective separation of complex mixtures. Additionally, materials based on this compound could be developed as adsorbents for the removal of specific pollutants from water, leveraging the compound's ability to bind to various substances. For instance, aminophenols have been studied for their ability to be quantified and separated in various matrices.
Use in Biosensor Development for Chemical Detection and Quantification (e.g., enzyme-based sensors)
Electropolymerized films of aminophenol derivatives have shown significant promise in the development of biosensors. researchgate.netscirp.org These polymer films can effectively immobilize enzymes onto an electrode surface while providing a permselective barrier that reduces interference from other electroactive species in a sample. scirp.org
A biosensor incorporating 4-Amino-2-methoxy-6-methylphenol could be designed for the detection of various analytes. For example, if glucose oxidase were immobilized within a polymer matrix of this compound, the resulting sensor could detect glucose by measuring the hydrogen peroxide produced during the enzymatic reaction. researchgate.net The specific chemical environment provided by the methyl and methoxy groups could potentially enhance the sensor's sensitivity, stability, and selectivity. scirp.orgsci-hub.se The general class of aminophenols has been successfully used in developing sensors for various phenolic compounds and other analytes. researchgate.netomniascience.com
Table 2: Performance of Selected Enzyme-Based Biosensors Using Aminophenol Derivatives
| Enzyme | Analyte | Detection Method | Key Feature |
|---|---|---|---|
| Glucose Oxidase | Glucose | Amperometry | High sensitivity and fast response time researchgate.net |
| Tyrosinase | Phenolic Compounds | Amperometry | Detection of environmental pollutants researchgate.net |
| Laccase | Methoxy Phenols | Optical Detection | Selective for specific phenol (B47542) structures mdpi.com |
Development of Functional Materials for Non-Biological Applications (e.g., coatings, optical materials, specialty polymers)
The chemical structure of 4-Amino-2-methoxy-6-methylphenol suggests its utility in the creation of novel functional materials. Its antioxidant properties make it a candidate for inclusion in coatings and specialty polymers to prevent degradation from oxidation. lookchem.com
Furthermore, the aromatic nature of the compound, combined with its functional groups, could be exploited in the development of optical materials. For example, polymers derived from it may possess interesting refractive or light-emitting properties. Its derivatives, such as azo dyes, are also of interest for applications in pigments and other materials where color is important. researchgate.net The synthesis of polymers with this monomer unit could lead to materials with tailored thermal, mechanical, and electronic properties for a variety of technological applications.
Future Research Trajectories and Methodological Challenges in 4 Amino Methoxy 6 Methylphenol Research
Development of Ultra-Efficient and Sustainable Synthesis Routes with Minimal Environmental Footprint
The future of chemical manufacturing hinges on the development of green and sustainable processes. For 4-amino-2-methoxy-6-methylphenol (B1584547), research is moving beyond traditional methods toward methodologies that offer high yields while minimizing environmental impact. Key areas of development include the adoption of aqueous synthesis protocols and mechanochemistry.
Studies on analogous compounds have demonstrated the viability of water as a solvent, which can lead to high product yields and simplified workup procedures. researchgate.net For instance, the synthesis of Schiff bases, which can be related to intermediates in the functionalization of aminophenols, has been achieved with high efficiency using a simple stirrer method in water at ambient temperatures. researchgate.net Another promising frontier is mechanochemistry, which involves conducting reactions in the solid state by grinding, often eliminating the need for bulk solvents altogether. acs.org This technique has been successfully applied to a variety of organic transformations, including the synthesis of complex molecular architectures, and represents a significant step towards environmentally sustainable chemical production. acs.org
Furthermore, improving the efficiency of key reaction steps, such as oxidation, is crucial. Research into the aerobic oxidation of related precursors like 2-methoxy-4-methylphenol (B1669609) using cobalt-based nanoparticle catalysts has shown the potential for high-yield conversions (up to 90%) to valuable products. acs.org Applying such catalytic systems to the synthesis pathways of 4-amino-2-methoxy-6-methylphenol could significantly reduce waste and energy consumption.
Table 1: Comparison of Potential Sustainable Synthesis Methodologies
| Methodology | Principle | Potential Advantages for Synthesis | Reference |
|---|---|---|---|
| Aqueous Synthesis (Stirrer Method) | Utilizes water as the reaction solvent, often at ambient temperature. | Environmentally benign, reduced use of volatile organic compounds (VOCs), potentially simpler product isolation. | researchgate.net |
| Mechanochemistry | Solvent-free or low-solvent reaction conditions induced by mechanical force (e.g., ball milling). | Eliminates bulk solvent waste, can lead to different reactivity and shorter reaction times. | acs.org |
| Advanced Catalytic Oxidation | Use of highly efficient catalysts (e.g., nanoparticles) for oxidation steps, often utilizing air as the oxidant. | High product yields, use of a green oxidant (air), potential for catalyst recycling. | acs.org |
Advancements in Real-Time Monitoring and Control of Reactions Involving the Compound
To optimize synthesis and ensure reaction safety, particularly during scale-up, the ability to monitor reaction progress in real-time is essential. Process Analytical Technology (PAT) offers powerful tools for achieving this. For reactions involving phenolic compounds like 4-amino-2-methoxy-6-methylphenol, in-situ spectroscopic techniques are particularly valuable.
Raman spectroscopy has emerged as a robust tool for real-time monitoring of chemical transformations, allowing for the acquisition of kinetic data without disturbing the reaction mixture. researchgate.net This technique can track the consumption of reactants and the formation of products, providing immediate insight into the reaction's progress and efficiency. Similarly, other optical sensing methods, including those based on fiber optics and reflectance spectrometry, are being developed for the sensitive detection of phenolic compounds. mdpi.com These sensors can be based on specific reactions that produce a color change, which is then quantified to determine concentration. mdpi.com The integration of such real-time monitoring tools into the synthesis of 4-amino-2-methoxy-6-methylphenol would enable precise control over reaction parameters, leading to improved yield, purity, and process safety.
Exploration of Underutilized Reactivity Modes and Novel Transformations for Expanding Chemical Space
The unique arrangement of functional groups in 4-amino-2-methoxy-6-methylphenol provides opportunities for a wide range of chemical transformations, making it a valuable building block for more complex molecules. lookchem.com Future research will likely focus on exploring novel reactivity to expand the accessible chemical space.
A key area of interest is C–H functionalization, which allows for the direct modification of the aromatic ring without the need for pre-functionalized starting materials. For example, iridium-catalyzed C–H borylation has been successfully applied to the related compound 2-methoxy-4-methylphenol on a multi-gram scale, demonstrating a powerful method for creating new carbon-carbon bonds. nih.gov Another important transformation is the selective oxidation of the methyl group (benzylic C(sp3)–H oxyfunctionalization), which can introduce new functional groups and serve as a handle for further derivatization. acs.org Beyond the core ring, the amino and hydroxyl groups can be readily transformed. For example, condensation with aldehydes or ketones leads to the formation of Schiff bases, which are versatile intermediates in their own right and can act as ligands in coordination chemistry. smolecule.combohrium.com Exploring these and other novel transformations will be critical for leveraging 4-amino-2-methoxy-6-methylphenol in the synthesis of new pharmaceuticals, materials, and fine chemicals.
Addressing Scalability and Purity Challenges for Potential Translation of Synthetic Methods to Industrial Scale
Translating a synthetic route from the laboratory bench to an industrial scale presents numerous challenges related to efficiency, cost, safety, and product purity. For the production of 4-amino-2-methoxy-6-methylphenol, several factors must be considered for a process to be deemed industrially practicable. google.com
One of the primary challenges is maintaining high yield and purity when producing larger quantities. Side reactions that are negligible at the lab scale can become significant problems in a large reactor. Research in process development for related compounds often highlights the difficulties in controlling exothermic reactions and the need for robust purification methods. acs.orgacs.org For instance, patents for the synthesis of the related 4-amino-3-methylphenol (B1666317) describe processes designed for industrial application, emphasizing simple and convenient product after-treatment to ensure high quality and stability. google.comgoogle.com
Furthermore, the choice of reagents and catalysts is critical. A scalable process must avoid pyrophoric or highly toxic reagents where possible. nih.gov Research on the multi-gram scale synthesis of complex molecules from phenol (B47542) precursors has shown that seemingly minor components, like a methoxy (B1213986) group, can sometimes cause "insurmountable problems" in certain reaction steps, necessitating complete route redesigns. nih.gov Overcoming these hurdles requires rigorous process parameter studies, kinetic analysis, and the development of purification protocols that are both effective and economical on a large scale. acs.org
Table 2: Key Challenges in Industrial Scale-Up
| Challenge Area | Specific Issues | Potential Solutions | Reference |
|---|---|---|---|
| Reaction Control | Managing exothermic events; ensuring consistent mixing and heat transfer. | Use of specialized reactors (e.g., flow chemistry setups); real-time monitoring. | acs.orgacs.org |
| Yield & Selectivity | Minimizing side-product formation; addressing unexpected reactivity of functional groups at scale. | Rigorous optimization of reaction conditions (temperature, pressure, catalyst loading); route redesign. | nih.gov |
| Purity & Isolation | Developing efficient and economical purification methods (e.g., crystallization, distillation). | Designing processes with simple product workup; avoiding complex chromatographic separations. | google.comgoogle.com |
| Safety & Sustainability | Handling hazardous reagents; managing waste streams. | Substituting hazardous materials with safer alternatives; developing catalytic cycles to minimize waste. | acs.orgnih.gov |
Integration of Machine Learning and AI for Accelerated Discovery in Synthesis and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of synthetic routes and new materials. researchgate.net These computational tools can be applied to the study of 4-amino-2-methoxy-6-methylphenol to overcome many of the challenges outlined in previous sections.
Machine learning algorithms, particularly Bayesian optimization, have been successfully used to optimize complex, multi-variable reactions. nih.gov For example, in the synthesis of amines, an ML-driven workflow in a continuous flow setup was able to efficiently identify the optimal reaction conditions (like concentration, temperature, and residence time) to maximize yield while minimizing cost. nih.gov This approach could be directly applied to optimize the synthesis of 4-amino-2-methoxy-6-methylphenol, drastically reducing the experimental effort required.
Beyond optimization, AI is being used for reaction outcome prediction and synthesis planning. researchgate.net By training models on vast datasets of chemical reactions, AI can predict the likely products of a novel transformation or even design a complete multi-step synthesis for a target molecule based on the 4-amino-2-methoxy-6-methylphenol scaffold. This predictive power allows chemists to focus their efforts on the most promising synthetic routes. As these AI tools become more sophisticated, they will play an increasingly vital role in designing novel derivatives and materials with specific, desirable properties, accelerating the entire cycle of discovery and development.
Q & A
Q. What are the recommended methods for synthesizing 4-Amino-methoxy-6-methylphenol in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions of substituted aromatic precursors. For example:
- Step 1 : Start with a methylphenol derivative (e.g., 5-amino-2-methylphenol) and introduce methoxy groups via nucleophilic substitution or alkylation under controlled pH and temperature.
- Step 2 : Optimize amino group stability by using protective agents (e.g., acetyl chloride) to prevent oxidation during synthesis.
- Key Reference : Similar protocols for analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) involve intermolecular condensation with chloroacetamide or bromo-diethylmalonate .
Q. What analytical techniques are most effective for characterizing the purity and structure of 4-Amino-methoxy-6-methylphenol?
- Methodological Answer : A combination of techniques is critical:
- HPLC : Quantify purity (>95% threshold) using reverse-phase columns and UV detection at 254 nm.
- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C4, amino at C6) via and chemical shifts.
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for structurally related methoxy-phenolic compounds .
- Mass Spectrometry : Validate molecular weight (e.g., 123.15 g/mol via ESI-MS) .
Q. What safety precautions are critical when handling 4-Amino-methoxy-6-methylphenol in experimental procedures?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks; the compound may release toxic vapors under heating.
- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation and oxidative instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for 4-Amino-methoxy-6-methylphenol across different studies?
- Methodological Answer :
- Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, pH, temperature) to isolate variables causing spectral discrepancies.
- Controlled Degradation Studies : Compare fresh vs. aged samples to identify decomposition products that may skew data (e.g., oxidation of the amino group).
- Collaborative Benchmarking : Share raw datasets (NMR, HPLC) with independent labs to verify reproducibility .
Q. What strategies optimize the yield of 4-Amino-methoxy-6-methylphenol in multi-step synthesis protocols?
- Methodological Answer :
- Catalyst Selection : Use Pd/C or Cu(I) catalysts to enhance coupling efficiency in methoxylation steps.
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate intermediates.
- Reaction Monitoring : Track progress via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) to terminate reactions at optimal conversion points .
Q. How does the substitution pattern on the aromatic ring influence the reactivity and stability of 4-Amino-methoxy-6-methylphenol derivatives?
- Methodological Answer :
- Electronic Effects : Methoxy groups at C4 act as electron donors, increasing ring electron density and enhancing susceptibility to electrophilic substitution.
- Steric Hindrance : Methyl groups at C6 may reduce reaction rates in bulky substituent additions (e.g., acylation).
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) to compare degradation kinetics of derivatives with varying substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
